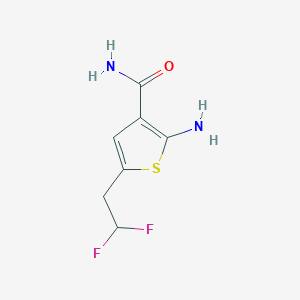![molecular formula C6H7NO2 B11759123 5,6-Dihydro-4H-cyclopenta[d]oxazol-6-ol](/img/structure/B11759123.png)
5,6-Dihydro-4H-cyclopenta[d]oxazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dihydro-4H-cyclopenta[d]oxazol-6-ol is a heterocyclic compound with the molecular formula C6H7NO2. It is a five-membered ring structure containing one nitrogen and one oxygen atom. This compound is part of the oxazoline family, which is known for its diverse applications in various fields, including pharmaceuticals, industrial chemistry, and natural product synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-4H-cyclopenta[d]oxazol-6-ol typically involves the cyclization of amino alcohols with carboxylic acids or their derivatives. One common method is the reaction of amino alcohols with acid chlorides in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like toluene at elevated temperatures (around 100°C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dihydro-4H-cyclopenta[d]oxazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles or other related structures.
Reduction: Reduction reactions can convert the oxazoline ring to other functional groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoles, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
5,6-Dihydro-4H-cyclopenta[d]oxazol-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of polymers, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 5,6-Dihydro-4H-cyclopenta[d]oxazol-6-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Oxazoline: A five-membered ring with one nitrogen and one oxygen atom, similar to 5,6-Dihydro-4H-cyclopenta[d]oxazol-6-ol.
Isoxazole: Another five-membered ring but with the nitrogen and oxygen atoms in different positions.
Thiazole: A five-membered ring containing sulfur and nitrogen atoms.
Uniqueness
This compound is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms. This configuration imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C6H7NO2 |
|---|---|
Peso molecular |
125.13 g/mol |
Nombre IUPAC |
5,6-dihydro-4H-cyclopenta[d][1,3]oxazol-6-ol |
InChI |
InChI=1S/C6H7NO2/c8-5-2-1-4-6(5)9-3-7-4/h3,5,8H,1-2H2 |
Clave InChI |
AMDUMQGPECBQCX-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1O)OC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


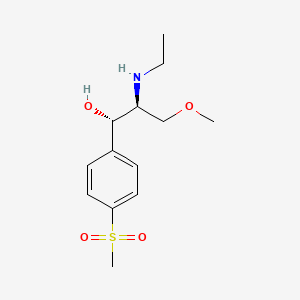
![9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11759048.png)
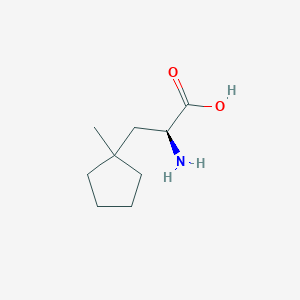
amine](/img/structure/B11759061.png)
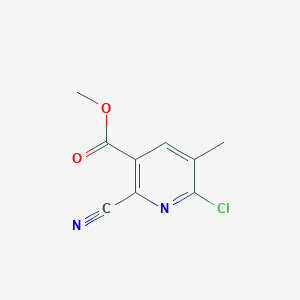
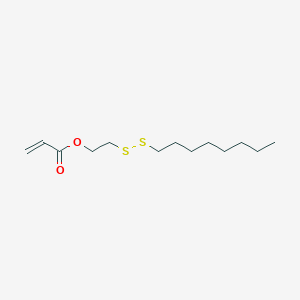
![5-chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B11759085.png)
![Isopropyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B11759092.png)


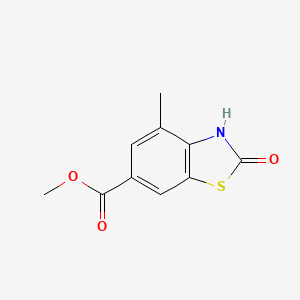
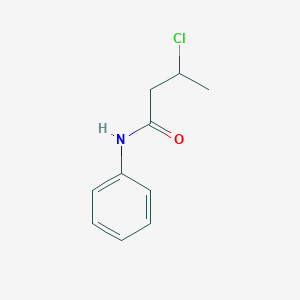
![6-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11759132.png)
